molecular formula C7H5ClN2S B1454453 6-Chloro-2-methylthiazolo[5,4-B]pyridine CAS No. 857970-22-0

6-Chloro-2-methylthiazolo[5,4-B]pyridine

Cat. No.: B1454453
CAS No.: 857970-22-0
M. Wt: 184.65 g/mol
InChI Key: HRDFOCIDMXEORR-UHFFFAOYSA-N
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Description

6-Chloro-2-methylthiazolo[5,4-B]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-B]pyridine family. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyridine ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position. It has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylthiazolo[5,4-B]pyridine typically starts from 2-amino-5-chloropyridine. The process involves a sequence of five steps, including the formation of intermediate compounds and their subsequent cyclization to form the desired thiazolo[5,4-B]pyridine structure . The reaction conditions often involve the use of specific reagents and solvents to facilitate the formation of the thiazole ring and its fusion with the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods may involve the use of high-throughput synthesis techniques and advanced purification processes to ensure the compound meets the required standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylthiazolo[5,4-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolo[5,4-B]pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylthiazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it has been reported to exhibit histamine H3 receptor antagonistic activity, which can modulate neurotransmitter release and influence various physiological functions .

Properties

IUPAC Name

6-chloro-2-methyl-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDFOCIDMXEORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678962
Record name 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857970-22-0
Record name 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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